molecular formula C6H7AsN2O5 B14584037 (2-Amino-4-nitrophenyl)arsonic acid CAS No. 61580-50-5

(2-Amino-4-nitrophenyl)arsonic acid

Cat. No.: B14584037
CAS No.: 61580-50-5
M. Wt: 262.05 g/mol
InChI Key: HUJOSYIAZDQIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-nitrophenyl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a nitrophenyl ring with an amino substituent

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-nitrophenyl)arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted arsonic acids and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

(2-Amino-4-nitrophenyl)arsonic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in treating certain diseases due to its unique chemical properties.

    Industry: It is utilized in the production of dyes, pesticides, and wood preservatives.

Mechanism of Action

The mechanism of action of (2-Amino-4-nitrophenyl)arsonic acid involves its interaction with biological molecules, leading to the inhibition of specific enzymes and disruption of cellular processes. The arsonic acid group can form strong bonds with thiol groups in proteins, affecting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-4-nitrophenyl)arsonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and nitro groups, along with the arsonic acid moiety, makes it a versatile compound for various applications .

Properties

CAS No.

61580-50-5

Molecular Formula

C6H7AsN2O5

Molecular Weight

262.05 g/mol

IUPAC Name

(2-amino-4-nitrophenyl)arsonic acid

InChI

InChI=1S/C6H7AsN2O5/c8-6-3-4(9(13)14)1-2-5(6)7(10,11)12/h1-3H,8H2,(H2,10,11,12)

InChI Key

HUJOSYIAZDQIMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)[As](=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.